3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c1-4-15-20-16-11(2)9-12(3)19-17(16)21(15)10-13-5-7-14(18)8-6-13/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIUSMSCJVHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)Br)N=C(C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromobenzyl compound with an appropriate boronic acid derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an organic solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, characterized by fused imidazole and pyridine rings. It features a bromobenzyl group at the 3-position and ethyl and dimethyl substituents at the 2- and 5,7-positions, respectively. The molecular formula is C17H18BrN3, and the molecular weight is 344.256 g/mol .
Applications
The applications of this compound span several fields:
- Scientific Research Compounds in the imidazo[4,5-b]pyridine class exhibit a range of biological activities. Several synthetic approaches have been developed for producing this compound. Interaction studies often focus on its binding affinity to specific biological targets.
- Organic Synthesis 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is used as a building block in chemical synthesis .
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-2-phenyimidazo[4,5-b]pyridine | Contains a phenyl group instead of a bromobenzyl group | Exhibits different receptor binding profiles |
| 2-Ethyl-3-methylimidazo[4,5-b]pyridine | Lacks bromine substitution | May show reduced antimicrobial activity |
| 3-(bromomethyl)imidazo[4,5-b]pyridine | Bromine directly attached to the imidazole ring | Increased reactivity towards nucleophiles |
Mechanism of Action
The mechanism by which 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-bromobenzyl)-2-hydroxycyclohepta-2,4,6-trien-1-one
3-[(4-bromobenzyl)amino]-1-propanol
Uniqueness: 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine stands out due to its unique structural features, such as the presence of the imidazo[4,5-b]pyridine core and the bromobenzyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
3-(4-Bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a synthetic compound belonging to the imidazo[4,5-b]pyridine class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 154553-72-7
- Molecular Formula : C17H18BrN3
- Molecular Weight : 344.25 g/mol
- Physical Form : Pale-yellow to yellow-brown solid
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazo[4,5-b]pyridine derivatives. For instance, compounds derived from this scaffold have been tested against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate activity |
| Escherichia coli | 25 | Lower sensitivity |
| Bacillus cereus | 6.25 | Higher sensitivity |
The studies indicated that derivatives of imidazo[4,5-b]pyridine exhibited significant antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, which showed more resistance .
The biological activity of this compound is attributed to its ability to interact with specific bacterial enzymes and proteins. The docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, disrupting their function and leading to bacterial cell death .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the International Journal of Molecular Sciences evaluated the antibacterial efficacy of various imidazo[4,5-b]pyridine derivatives. The results highlighted that the introduction of different substituents significantly influenced the antibacterial potency against Bacillus cereus and Staphylococcus aureus. The compound exhibited an MIC value of 6.25 μg/mL against Bacillus cereus, indicating strong antibacterial activity . -
Anticancer Potential :
Another research focused on evaluating the anticancer properties of imidazo[4,5-b]pyridine derivatives. The results showed that some derivatives induced apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. The compound's structural features were linked to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, and how do their yields and regioselectivity compare?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Conversion of 1,1-bis(methylthio)-2-nitroethene (17 ) to 2-amino-4,6-dimethyl-3-nitropyridine (6 ), followed by catalytic hydrogenation in propionic acid (10% Pd/C) to yield the target compound in high yield .
- Route 2 : Propionitrile-derived imidate hydrochloride (15·HCl ) is neutralized and reacted with aminoacetonitrile in the presence of acetylacetone, yielding the compound in 55% overall yield .
- Key Considerations : Route 1 avoids chromatographic separation but requires careful control of hydrogenation conditions. Route 2 is scalable but has lower efficiency due to side reactions.
Q. How can the structural features of this compound be characterized to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography (e.g., monoclinic system, space group P21/c) provides precise bond lengths and dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., 20.4°–86.0° for phenyl ring orientations) .
- 1H/13C NMR : Key signals include aromatic protons (δ 8.40–7.05 ppm) and methyl groups (δ 2.1–2.5 ppm). Discrepancies in splitting patterns can indicate impurities .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z = 445.33 for C22H17BrN6) .
Q. What is the pharmacological relevance of this compound in cardiovascular research?
- Methodological Answer : The compound is a precursor to non-peptide angiotensin II (AII) receptor antagonists (e.g., L-159,282), which inhibit AII-induced vasoconstriction. In vitro assays (e.g., receptor binding using radiolabeled AII) and in vivo models (e.g., hypertensive rat studies) demonstrate its role in blood pressure regulation .
Advanced Research Questions
Q. How can regioselective challenges during synthesis be addressed to improve yield and scalability?
- Methodological Answer :
- Nitration Optimization : Replace HNO3/H2SO4 with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in nitration steps, reducing byproducts like 10 .
- Catalytic Hydrogenation : Use H-Cube® flow reactors with controlled H2 pressure (1–3 bar) to minimize over-reduction and improve reproducibility .
- Scale-Up Considerations : Pilot-plant data show Route 2 is preferable for large-scale production despite lower yields due to reduced purification steps .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., IC50 determination for AII receptor binding) with controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Metabolite Profiling : Employ HPLC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in in vivo efficacy .
- Structural Analog Comparison : Test derivatives (e.g., 6-bromo-2-phenyl variants) to isolate the impact of substituents on activity .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo applications?
- Methodological Answer :
- Solubility Enhancement : Formulate with cyclodextrins or lipid-based nanoparticles, leveraging its solubility in DMSO/ethanol .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3) at the 4-bromobenzyl position to reduce CYP450-mediated oxidation, as shown in analogous imidazopyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
